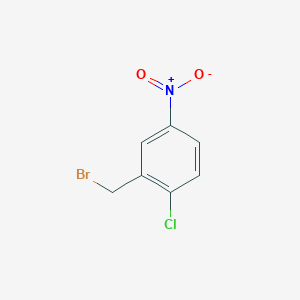
4-Bromo-2,5-difluorobenzenesulfonamide
説明
The compound 4-Bromo-2,5-difluorobenzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities and applications in various chemical reactions. The presence of bromo and fluoro substituents on the benzene ring can significantly alter the chemical and physical properties of the molecule, as well as its reactivity and potential applications in medicinal chemistry and other fields.
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves the use of N,N-dibromobenzenesulfonamide as a brominating agent for various substrates, as demonstrated in the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides . The reaction typically starts with the formation of an intermediate sulfonamide by reacting 4-bromobenzenesulfonyl chloride with an appropriate amine, followed by further reactions with different electrophiles to yield the target compounds . The synthesis of the title compound in was unexpected and resulted from the aminohalogenation reaction of ethyl 2-methylpenta-2,3-dienoate with TsNBr2.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be determined using various spectroscopic techniques, including FTIR, 1H NMR, 13C NMR, and X-ray single crystal diffraction . For instance, the crystal structure of a related sulfonamide was characterized and found to crystallize in the monoclinic space group with specific cell dimensions . Theoretical calculations, such as Density Functional Theory (DFT), can also be used to predict and confirm the molecular structure and properties of these compounds .
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions. For example, N,N-dibromobenzenesulfonamide has been used as a brominating agent for carbanionic substrates, and the reagent can be recovered and reused multiple times . The reaction of N,N-dibromobenzenesulfonamide with dihydropyran has been studied, leading to the formation of a mixture of stereoisomers . Additionally, the fluorination of aromatic compounds using N-fluorobenzenesulfonimide (NFSI) can lead to the formation of fluorinated derivatives, which is relevant for the synthesis of fluorinated sulfonamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. The presence of halogen atoms, such as bromine and fluorine, can affect the density, melting point, and solubility of these compounds. The crystallographic data provide insights into the density and molecular volume, which are important for understanding the compound's behavior in solid-state . Theoretical calculations can provide additional information on thermodynamic properties, dipole moments, and energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO) . These properties are crucial for predicting the reactivity and stability of the compound.
科学的研究の応用
Photodynamic Therapy and Cancer Treatment
4-Bromo-2,5-difluorobenzenesulfonamide derivatives have been explored in the development of new zinc phthalocyanines. These compounds exhibit promising properties for photodynamic therapy, a treatment method for cancer. The derivatives show good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition
A series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been synthesized and evaluated for enzyme inhibition potential. These compounds have shown significant inhibitory potential against acetylcholinesterase (AChE) and α-glucosidase, important enzymes in biological processes. This research could lead to the development of new therapeutic agents (Riaz, 2020).
Analytical Applications
Sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, has been used as an oxidizing titrant in analytical chemistry. It demonstrates effectiveness in direct titrations of various chemical compounds, offering simple and rapid analytical procedures with minimal errors (Gowda et al., 1983).
Photophysicochemical Properties
Studies on the photophysicochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units, including derivatives of 4-Bromo-2,5-difluorobenzenesulfonamide, have revealed their potential as photosensitizers in photocatalytic applications. These properties are critical for applications in areas like solar energy conversion and environmental remediation (Öncül, Öztürk, & Pişkin, 2021).
Heavy Metal Detection
In the field of sensor development, derivatives of 4-Bromo-2,5-difluorobenzenesulfonamide have been used to create efficient sensors for heavy metal ions like Co2+. These sensors show high sensitivity and dynamic concentration ranges, contributing to the detection of toxic pollutants in environmental and healthcare applications (Sheikh et al., 2016).
Safety And Hazards
特性
IUPAC Name |
4-bromo-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINSVLXUGHJBPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378345 | |
| Record name | 4-bromo-2,5-difluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,5-difluorobenzenesulfonamide | |
CAS RN |
214209-98-0 | |
| Record name | 4-Bromo-2,5-difluorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214209-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-2,5-difluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 214209-98-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Amino(3-pyridinyl)methylene]malononitrile](/img/structure/B1272086.png)







![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)



